molecular formula C10H8 B043038 Naphthalene-d8 CAS No. 1146-65-2

Naphthalene-d8

Cat. No. B043038
CAS RN: 1146-65-2
M. Wt: 136.22 g/mol
InChI Key: UFWIBTONFRDIAS-PGRXLJNUSA-N
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Description

Synthesis Analysis

Naphthalene-d8's synthesis is not directly addressed in the provided papers, but its presence in studies implies its production through methods that ensure the incorporation of deuterium atoms into the naphthalene molecular structure. The synthesis could involve isotopic exchange reactions or starting from deuterated precursors to incorporate deuterium atoms efficiently.

Molecular Structure Analysis

The molecular structure of naphthalene-d8 has been explored through various spectroscopic and diffraction techniques. Studies by Ketkar and Fink (1981) and Facelli and Grant (1993) have detailed the molecular symmetry and structural parameters of naphthalene and its deuterated derivatives. These investigations reveal the preservation of D2h symmetry in the gaseous state and provide insights into bond lengths, angles, and molecular vibrations, highlighting slight deviations from non-deuterated naphthalene due to the presence of deuterium atoms (Ketkar & Fink, 1981); (Facelli & Grant, 1993).

Chemical Reactions and Properties

Naphthalene-d8 participates in various chemical reactions, with its deuterated nature influencing reaction kinetics and mechanisms. Studies on its interactions with OH and NO3 radicals highlight the role of deuterium in altering reaction rates and product distributions compared to non-deuterated naphthalene. This is crucial for understanding atmospheric chemistry and the fate of polycyclic aromatic hydrocarbons (PAHs) in the environment (Atkinson et al., 1990).

Physical Properties Analysis

The physical properties of naphthalene-d8, including its phosphorescence and vibrational spectra, have been extensively studied. Research by Nazarov et al. (2019) on benzophenone-sensitized phosphorescence and studies on its vibrational assignment offer detailed insights into the effects of deuterium substitution on its physical behavior. These properties are essential for applications in materials science and photophysics (Nazarov et al., 2019).

Chemical Properties Analysis

The chemical properties of naphthalene-d8, particularly its reactivity and interaction with radicals, have been the focus of environmental and atmospheric chemistry research. The studies on its reaction kinetics with OH radicals and the formation of nitro-products provide critical data on the environmental behavior of deuterated PAHs, offering insights into atmospheric processes and pollutant dynamics (Atkinson et al., 1990).

Scientific Research Applications

  • Studying Fluorescence Spectra : Naphthalene-d8 has been used to study fluorescence spectra from single vibronic levels in the first excited singlet state (Stockburger, Gattermann, & Klusmann, 1975).

  • Vibrational Energy Transfer and Localization : It is used in researching vibrational energy transfer and localization in disordered solids by picosecond CARS spectroscopy (Chronister & Dlott, 1983).

  • T–T Energy Transfer in a Supramolecular Complex : The compound is part of the naphthalene-d8--cyclodextrin–cyclohexane–benzophenone complex, which is studied for T–T energy transfer (Nazarov, Avakian, & Alfimov, 2019).

  • Migration Kinetics and Excitation Behaviors : Naphthalene D8 crystals doped with naphthalene H8 and betamethylnaphthalene are used to study migration kinetics and behaviors of triplet excitations at low temperatures (Evesque & Duran, 1984).

  • Radiationless Transitions and Internal Conversion : The compound's effective internal conversion to the ground state from highly vibrationally excited states is crucial for understanding radiationless transitions (Fischer, Stanford, & Lim, 1974).

  • Triplet-Triplet Absorption Spectrum : Its triplet-triplet absorption spectrum reveals the existence of the transition 3B3g → 3B2u+, potentially leading to new scientific applications (Pavlopoulos, 1970).

  • Vibrational Assignments in Fluorescence Spectra : Naphthalene-d8's fluorescence spectra have been utilized in making vibrational assignments, confirming the existence of ag vibrations (Hollas, 1962).

  • Calculating Thermodynamic Properties : The compound's vibrational assignment is used to calculate thermodynamic properties of naphthalene, such as S0, Cp0, (H0—E00)/T, and — (F0—E00)/T (McClellan & Pimentel, 1955).

  • Dynamics of Fluorescence Decay in Aromatic Vapors : The study of its single vibronic levels provides insight into the dynamics of fluorescence decay in aromatic vapours (Knight, Selinger, & Ross, 1973).

  • Infrared Spectroscopic Studies : Infrared spectroscopic studies of naphthalene and naphthalene-d8 are used to investigate the absorptions of these molecules and their symmetry assignments (Person, Pimentel, & Schnepp, 1955).

Safety And Hazards

Naphthalene-d8 is classified as a flammable solid and is suspected of causing cancer . It may form combustible dust concentrations in air and is harmful if swallowed . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterionaphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10894058
Record name Naphthalene d8
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Molecular Weight

136.22 g/mol
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Physical Description

Hydroscopic solid; [Sigma-Aldrich MSDS]
Record name Naphthalene-d8
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Vapor Pressure

0.03 [mmHg]
Record name Naphthalene-d8
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Product Name

Naphthalene-d8

CAS RN

1146-65-2
Record name Naphthalene-d8
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Record name (2H8)Naphthalene
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Record name Naphthalene d8
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Record name (2H8)naphthalene
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Synthesis routes and methods I

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
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PAN PEO PAN
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polyethylene oxide
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polyethylene oxide
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Synthesis routes and methods II

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
Quantity
35.25 g
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56.84 g
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Yield
57.9%

Synthesis routes and methods III

Procedure details

A sodium naphthalene solution in 1,2-dimethoxy ethane (3 L) was prepared from sodium (39 g) and naphthalene (236 g) at 25°-35° C. during 2 hours. Solid d-2-methyl-3-toluene-p-sulfonyl-1,2,4,5-tetrahydro-3H,3-benzazepinne (90 g) was added during 20 minutes at 22°-26° C. with a cooling bath in place. The reaction was stirred for 2.5 hours at room temperature (about 20° C.). The reaction mixture was decomposed by adding water (50 ml) at 15°-20° C. and evaporating the solvent. The residue was dissolved in ether/water and the ether layer was separated. The ether was washed with dilute HCl and the acid layer was separated. Aqueous sodium hydroxide was added and the amine isolated in ether afforded an oil. The oil was converted to the hydrochloride which was gummy. Trituration with hot acetone (200 ml) afforded a brown solid which later turned blue, melting point 184°-187° C. Ether was added to the acetone and further 8.4 g was obtained, melting point 178°-182° C. The dark green filtrates were evaporated and the residue dissolved in water. Basification with aqueous NaOH and extraction with ether afforded an oil. The oil was converted to the hydrochloride in ether and the gummy salt was treated with warm acetone and the resulting solid was filtered, melting point less than 140° C. The solid was dissolved in acetone (50 ml)/isopropanol (17.5 ml) at reflux and cooled in a refrigerator at about 4° C. The first crop of crystals was filtered, melting point 178°-182° C. The filtrate was evaporated and the gummy residue was triturated with acetone and the solid filtered, melting point 120°-130° C. The salts so prepared were combined and made basic with NaOH and the free amine was isolated in ether. The oil was distilled to give a colorless amine which afforded a solid hydrochloride from ether. The salt was dissolved in hot isopropanol (125 ml), filtered and diluted with ether (125 ml). Immediate crystallization began and the suspension was stirred for 16 hours at room temperature. The salt was filtered to give a solid melting at 183°-187° C. [α]57825 =-32.39° (C=1.05 in CH3OH).
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39 g
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236 g
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3 L
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50 mL
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Synthesis routes and methods IV

Procedure details

8-hydroxymethyl-1-naphthol (XXXXXVI) is reacted with chloromethyl methyl ether in a customary manner, for example, by using potassium carbonate as an acid remover to obtain a naphthalene derivative (XXXXXVII).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-d8
Reactant of Route 2
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Reactant of Route 3
Naphthalene-d8
Reactant of Route 4
Naphthalene-d8
Reactant of Route 5
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Reactant of Route 6
Naphthalene-d8

Citations

For This Compound
3,590
Citations
S Leach, JHD Eland, SD Price - The Journal of Physical Chemistry, 1989 - ACS Publications
A photoelectron-photoion-photoion triple coincidence technique is used to study the formation and dissociation of doubly charged cations of naphthalene-d8 at X 304 and 356 Á. …
Number of citations: 69 pubs.acs.org
JG Angus, BJ Christ, GC Morris - Australian Journal of Chemistry, 1968 - CSIRO Publishing
The vapour absorption spectra of naphthalene and naphthalene-d8 were obtained photographically and photoelectrically from 50000 to 70000 cm-1. A series of Rydberg transitions …
Number of citations: 35 www.publish.csiro.au
A Bree, RA Kydd - Spectrochimica Acta Part A: Molecular Spectroscopy, 1970 - Elsevier
Infrared and Raman spectra of single crystal samples of naphthalene-d 8 have been recorded over the entire energy range of the fundamental vibrations. The spectra in all independent …
Number of citations: 44 www.sciencedirect.com
R Atkinson, J Arey, B Zielinska… - International Journal of …, 1990 - Wiley Online Library
… The kinetics and nitroarene product yields of the gas-phase reactions of naphthalene-d8, … Using a relative rate method, naphthalene-d8 was shown to react in Nz05-N03-N0,-air …
Number of citations: 210 onlinelibrary.wiley.com
GA Mackenzie, GS Pawley… - Journal of Physics C: Solid …, 1977 - iopscience.iop.org
Measurements of the phonon dispersion curves in naphthalene-d 8,(deuteration> 99%), taken at 77K are presented. The experiments were done on two crystals, using the triple-axis …
Number of citations: 34 iopscience.iop.org
L Andrews, TA Blankenship - Journal of the American Chemical …, 1981 - ACS Publications
Gassman and Amick found that the reaction of aryloxy-sulfonium salts with bases at low temperature gave ortho-substituted phenols via [2, 3]-sigmatropic rearrangement. 8 We re-cently …
Number of citations: 26 pubs.acs.org
CT Yim, DFR Gilson - The Journal of Physical Chemistry, 1991 - ACS Publications
The orientational order parameters of naphthalene-^ dissolved in the nematic liquid crystal solvents EBBA, 1132, and a 55 wt% 1132/EBBA mixture have been measured as a function …
Number of citations: 23 pubs.acs.org
RA Beardslee, HW Offen - The Journal of Chemical Physics, 1970 - pubs.aip.org
The phosphorescence lifetime of C 10 D 8 in durene mixed crystals has been studied in the temperature range 77–320K and under pressures of 0–30 kbar. Matrix compression to 30 …
Number of citations: 12 pubs.aip.org
VK Jindal, J Kalus - Journal of Physics C: Solid State Physics, 1983 - iopscience.iop.org
A detailed procedure leading to the evaluation of the explicit anharmonic contributions to the phonon frequency shift and the linewidth to the lowest order is described for a molecular …
Number of citations: 42 iopscience.iop.org
E Baharie, GS Pawley - Acta Crystallographica Section A: Crystal …, 1982 - scripts.iucr.org
… Experimental and refinement The sample of highly zone-refined naphthalene-d8 was crushed to a fine powder and packed into a vanadium cylinder 16 mm diameter. This was set in a …
Number of citations: 19 scripts.iucr.org

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